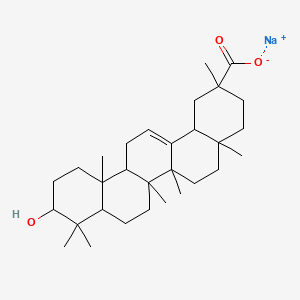
Glycyrrhetinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyrrhetinic acid sodium salt is a derivative of glycyrrhetinic acid, a triterpenoid compound primarily sourced from the roots of the licorice plant (Glycyrrhiza glabra). Glycyrrhetinic acid is known for its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant effects . The sodium salt form enhances its solubility and bioavailability, making it more suitable for various applications in medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyrrhetinic acid sodium salt can be synthesized through the following steps:
Extraction of Glycyrrhizin: Glycyrrhizin is extracted from the roots of Glycyrrhiza glabra using solvents like chloroform in a Soxhlet apparatus.
Hydrolysis: Glycyrrhizin is hydrolyzed to glycyrrhetinic acid using acid hydrolysis.
Neutralization: The glycyrrhetinic acid is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of metabolically engineered microorganisms. For instance, Saccharomyces cerevisiae can be genetically modified to produce glycyrrhetinic acid through an integrated strategy involving enzyme discovery, pathway optimization, and fusion protein construction .
Chemical Reactions Analysis
Types of Reactions
Glycyrrhetinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups to enhance its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various glycyrrhetinic acid derivatives with enhanced biological activities, such as improved anti-inflammatory and anti-tumor properties .
Scientific Research Applications
Glycyrrhetinic acid sodium salt has a wide range of scientific research applications:
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: It has been investigated for its anti-inflammatory, anti-tumor, antibacterial, antiviral, and antioxidant properties
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its beneficial properties.
Mechanism of Action
Glycyrrhetinic acid sodium salt exerts its effects through several mechanisms:
Comparison with Similar Compounds
Similar Compounds
Glycyrrhizin: The parent compound from which glycyrrhetinic acid is derived.
18α-Glycyrrhetinic acid: An isomer of glycyrrhetinic acid with different biological activities.
Enoxolone: Another derivative of glycyrrhetinic acid with similar pharmacological properties.
Uniqueness
Glycyrrhetinic acid sodium salt is unique due to its enhanced solubility and bioavailability compared to its parent compound, glycyrrhetinic acid. This makes it more suitable for various applications in medicine and industry, where higher solubility and bioavailability are crucial .
Properties
Molecular Formula |
C30H47NaO3 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
sodium;10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate |
InChI |
InChI=1S/C30H48O3.Na/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);/q;+1/p-1 |
InChI Key |
UDJPLVCFJFTZAA-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


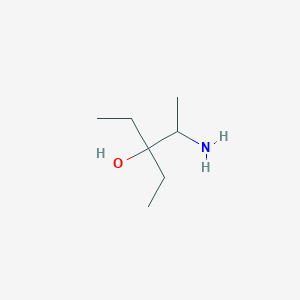
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)
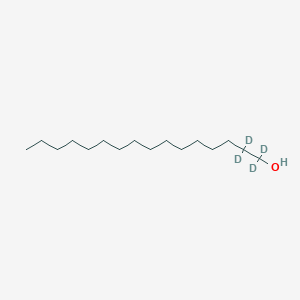
![N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)

![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)
![2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid](/img/structure/B12297745.png)

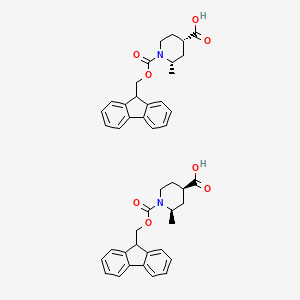
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)
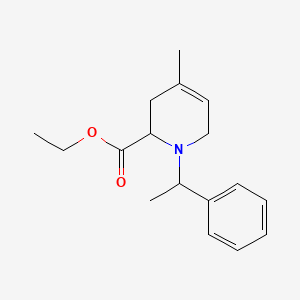
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide](/img/structure/B12297770.png)
![methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate](/img/structure/B12297772.png)
